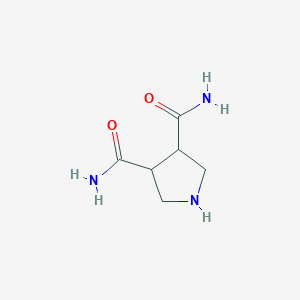

Pyrrolidine-3,4-dicarboxamide

CAS No.:

Cat. No.: VC15728465

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N3O2 |

|---|---|

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | pyrrolidine-3,4-dicarboxamide |

| Standard InChI | InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11) |

| Standard InChI Key | HEHBWXUFYYBHME-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(CN1)C(=O)N)C(=O)N |

Introduction

Chemical Identity and Structural Features

Pyrrolidine-3,4-dicarboxamide exists in multiple stereoisomeric forms, with the (3R,4R) configuration being the most pharmacologically relevant. The compound’s CAS registry numbers include 1989671-65-9 for the base structure and 1808068-88-3 for its dicarboxylic acid precursor . Its core structure consists of a five-membered pyrrolidine ring with two carboxamide (-CONH) groups at adjacent positions, enabling hydrogen bonding and interactions with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 157.17 g/mol | |

| Stereochemistry | (3R,4R) configuration | |

| Purity (Industrial Grade) | ≥97% |

The stereochemistry of the pyrrolidine ring profoundly influences its biological activity. X-ray crystallography of the (3R,4R) isomer bound to Factor Xa (PDB: 2XC4) reveals that the carboxamide groups form hydrogen bonds with Gly218 and Gln192 residues, critical for inhibitory activity .

Synthetic Routes and Derivatives

Pyrrolidine-3,4-dicarboxamide derivatives are synthesized via amidation of pyrrolidine-3,4-dicarboxylic acid precursors. A patented method (US7550487B2) describes the reaction of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid with aryl or alkyl amines in the presence of coupling agents like HATU . Key derivatives include:

-

N-substituted amides with fluoro, chloro, or pyridyl substituents .

-

Diastereomeric analogs differing in the configuration of the pyrrolidine ring .

Table 2: Representative Derivatives and Activities

| Derivative | Biological Target | IC (nM) | Source |

|---|---|---|---|

| R1663 (3R,4R-isomer) | Factor Xa | 2.1 | |

| 2-Fluoro-4-(2-oxopyridin-1-yl)phenylamide | Factor Xa | 5.8 | |

| 5-Chloropyridin-2-ylamide | Thrombin | >10,000 |

The synthesis often employs protective groups such as tert-butoxycarbonyl (Boc) to prevent undesired side reactions . The (3R,4R) configuration is preserved through chiral resolution or asymmetric catalysis .

Pharmacological Applications: Factor Xa Inhibition

Pyrrolidine-3,4-dicarboxamide derivatives exhibit potent inhibitory activity against Factor Xa, a serine protease central to the blood coagulation cascade. The lead compound R1663 (Fig. 1) demonstrated an IC of 2.1 nM against Factor Xa and >1,000-fold selectivity over thrombin, trypsin, and plasmin .

Mechanism of Action

-

Hydrogen bonding: Carboxamide groups interact with Gly218 and Gln192 in Factor Xa’s S4 pocket .

-

Hydrophobic interactions: Aryl substituents (e.g., 2-fluoro-4-(2-oxopyridin-1-yl)phenyl) occupy the S1 pocket, enhancing binding affinity .

In preclinical studies, R1663 showed favorable pharmacokinetics:

-

Antithrombotic efficacy: 80% reduction in thrombus weight at 1 mg/kg (rat arteriovenous shunt model) .

Structural Insights from Crystallography

The co-crystal structure of R1663 with Factor Xa (PDB: 2XC4) provides atomic-level insights into its inhibitory mechanism . Key observations include:

-

The (3R,4R) configuration optimally positions the carboxamide groups for hydrogen bonding.

-

The difluoroethyl side chain enhances solubility without steric hindrance.

-

A 5-chloropyridin-2-yl group in the S1 pocket improves selectivity over thrombin .

Industrial Production and Quality Control

Industrial-scale synthesis of pyrrolidine-3,4-dicarboxamide is optimized for high purity (≥97%) . MolCore BioPharmatech employs ISO-certified processes to produce the compound as an active pharmaceutical ingredient (API) intermediate . Critical quality parameters include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume